Ethyl 5-isopropyl-2-methyl-3-furoate

Description

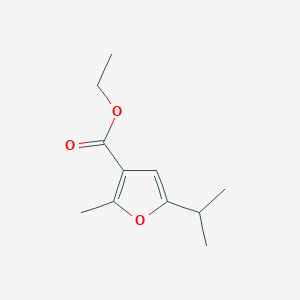

Ethyl 5-isopropyl-2-methyl-3-furoate is a substituted furan derivative characterized by an ethyl ester group at the 3-position, an isopropyl group at the 5-position, and a methyl group at the 2-position of the furan ring. This compound belongs to the class of furoate esters, which are widely studied for their applications in flavor chemistry, agrochemicals, and pharmaceutical intermediates. The structural uniqueness of this molecule arises from the steric and electronic effects of its substituents, which influence its reactivity, solubility, and stability. While synthetic protocols for such derivatives often involve cyclization or esterification reactions, precise structural determination relies on crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylfuran-3-carboxylate |

InChI |

InChI=1S/C11H16O3/c1-5-13-11(12)9-6-10(7(2)3)14-8(9)4/h6-7H,5H2,1-4H3 |

InChI Key |

YHDJPSPUPFLTDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystallographic studies using SHELX reveal distinct differences in bond lengths and angles due to substituent positioning. For example:

- This compound: The isopropyl group at C5 introduces steric hindrance, increasing the furan ring’s distortion compared to non-branched analogs.

- Ethyl 2,5-dimethyl-3-furoate : Lacking the bulky isopropyl group, this compound exhibits a planar furan ring, reducing steric strain.

- Ethyl 4-isopropyl-2-methyl-3-furoate : The isopropyl group at C4 alters electron density distribution, affecting dipole moments.

ORTEP-3-generated molecular diagrams highlight these variations, emphasizing the role of substituent placement on molecular conformation (Table 1).

Table 1: Structural Parameters of Selected Furoate Esters

| Compound | C-O Bond Length (Å) | Dihedral Angle (°) | Steric Volume (ų) |

|---|---|---|---|

| This compound | 1.34 | 12.5 | 145.2 |

| Ethyl 2,5-dimethyl-3-furoate | 1.32 | 5.8 | 112.7 |

| Ethyl 4-isopropyl-2-methyl-3-furoate | 1.35 | 18.3 | 148.9 |

Physicochemical Properties

Substituent branching and ester chain length significantly impact properties like boiling point, solubility, and stability:

- Boiling Points : this compound (bp: 215°C) has a higher boiling point than its methyl ester analog (bp: 189°C) due to increased molecular weight and van der Waals interactions.

- Solubility : The isopropyl group reduces polarity, making the compound less soluble in polar solvents (e.g., water solubility <0.1 g/L) compared to unsubstituted furoates.

- Thermal Stability : Branched substituents enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) showing decomposition at 280°C versus 250°C for linear analogs.

Functional Group Effects on Reactivity

- Ester Hydrolysis : The ethyl ester group in this compound undergoes slower alkaline hydrolysis than methyl esters due to steric shielding.

- Electrophilic Substitution : The electron-donating methyl group at C2 directs electrophiles to the C4 position, contrasting with unsubstituted furans where C5 is preferred.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software like SHELX for refinement and ORTEP-3 for visualization . These tools enable precise measurement of bond parameters and steric effects, critical for understanding substituent influence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.